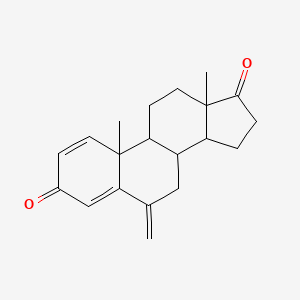

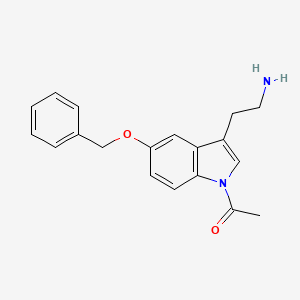

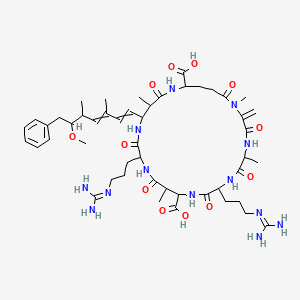

![molecular formula C39H56ClN3O10S2 B13383911 (11-Chloro-21-hydroxy-12,20-dimethoxy-2,5,9,16-tetramethyl-8,23-dioxo-4,24-dioxa-9,22-diazatetracyclo[19.3.1.110,14.03,5]hexacosa-10,12,14(26),16,18-pentaen-6-yl) 2-[methyl-[4-methyl-4-(methyldisulfanyl)pentanoyl]amino]propanoate](/img/structure/B13383911.png)

(11-Chloro-21-hydroxy-12,20-dimethoxy-2,5,9,16-tetramethyl-8,23-dioxo-4,24-dioxa-9,22-diazatetracyclo[19.3.1.110,14.03,5]hexacosa-10,12,14(26),16,18-pentaen-6-yl) 2-[methyl-[4-methyl-4-(methyldisulfanyl)pentanoyl]amino]propanoate

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

DM4-Sme, also known as S-methyl-DM4, is a cytotoxic compound used as a payload in antibody-drug conjugates (ADCs). It is a metabolite of antibody-maytansin conjugates (AMCs) and functions as a tubulin inhibitor. DM4-Sme is known for its potent cytotoxicity, with an IC50 value of 0.026 nM on KB cells .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The preparation of DM4-Sme involves the synthesis of maytansine derivatives. The synthetic route typically includes the following steps:

Maytansine Derivatization: Maytansine is modified to introduce a thiol group, resulting in the formation of DM4.

Methylation: The thiol group in DM4 is methylated to produce DM4-Sme.

The reaction conditions for these steps often involve the use of organic solvents like dimethyl sulfoxide (DMSO) and reagents such as methyl iodide for the methylation process .

Industrial Production Methods

In industrial settings, the production of DM4-Sme is scaled up using similar synthetic routes. The process involves stringent control of reaction conditions to ensure high yield and purity. The final product is typically purified using high-performance liquid chromatography (HPLC) to meet the required specifications for use in ADCs .

Analyse Des Réactions Chimiques

Types of Reactions

DM4-Sme undergoes various chemical reactions, including:

Oxidation: DM4-Sme can be oxidized to form sulfoxides and sulfones.

Reduction: The compound can be reduced to its corresponding thiol derivative.

Substitution: DM4-Sme can participate in nucleophilic substitution reactions, particularly at the sulfur atom.

Common Reagents and Conditions

Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.

Reduction: Reducing agents like dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP) are employed.

Substitution: Nucleophiles such as alkyl halides or thiols are used under mild conditions.

Major Products

The major products formed from these reactions include sulfoxides, sulfones, and various substituted derivatives of DM4-Sme .

Applications De Recherche Scientifique

DM4-Sme has a wide range of applications in scientific research, particularly in the fields of chemistry, biology, medicine, and industry:

Chemistry: DM4-Sme is used as a model compound for studying the reactivity of maytansine derivatives and their interactions with various reagents.

Biology: The compound is employed in cell biology studies to investigate the mechanisms of tubulin inhibition and its effects on cell division.

Medicine: DM4-Sme is a critical component of ADCs, which are used in targeted cancer therapies.

Mécanisme D'action

DM4-Sme exerts its effects by inhibiting tubulin polymerization, which is essential for microtubule formation. This inhibition leads to cell cycle arrest in the G2/M phase, ultimately causing apoptosis (programmed cell death). The compound binds to the tubulin protein, preventing its assembly into microtubules, which are crucial for cell division .

Comparaison Avec Des Composés Similaires

DM4-Sme is often compared with other maytansine derivatives, such as DM1 and DM4. Here are some key points of comparison:

DM1: Similar to DM4-Sme, DM1 is a maytansine derivative used in ADCs. DM1 has a different linker structure, which affects its pharmacokinetics and stability.

DM4: DM4 is the precursor to DM4-Sme and has a free thiol group.

Conclusion

DM4-Sme is a potent cytotoxic compound with significant applications in targeted cancer therapies. Its unique chemical properties and mechanism of action make it a valuable tool in scientific research and pharmaceutical development. By understanding its preparation methods, chemical reactions, and applications, researchers can continue to explore its potential in various fields.

Propriétés

Formule moléculaire |

C39H56ClN3O10S2 |

|---|---|

Poids moléculaire |

826.5 g/mol |

Nom IUPAC |

(11-chloro-21-hydroxy-12,20-dimethoxy-2,5,9,16-tetramethyl-8,23-dioxo-4,24-dioxa-9,22-diazatetracyclo[19.3.1.110,14.03,5]hexacosa-10,12,14(26),16,18-pentaen-6-yl) 2-[methyl-[4-methyl-4-(methyldisulfanyl)pentanoyl]amino]propanoate |

InChI |

InChI=1S/C39H56ClN3O10S2/c1-22-13-12-14-29(50-10)39(48)21-28(51-36(47)41-39)23(2)34-38(6,53-34)30(20-32(45)43(8)26-18-25(17-22)19-27(49-9)33(26)40)52-35(46)24(3)42(7)31(44)15-16-37(4,5)55-54-11/h12-14,18-19,23-24,28-30,34,48H,15-17,20-21H2,1-11H3,(H,41,47) |

Clé InChI |

LTLNAIFGVAUBEJ-UHFFFAOYSA-N |

SMILES canonique |

CC1C2CC(C(C=CC=C(CC3=CC(=C(C(=C3)OC)Cl)N(C(=O)CC(C4(C1O4)C)OC(=O)C(C)N(C)C(=O)CCC(C)(C)SSC)C)C)OC)(NC(=O)O2)O |

Origine du produit |

United States |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

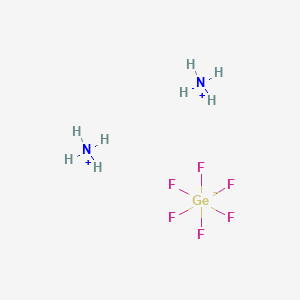

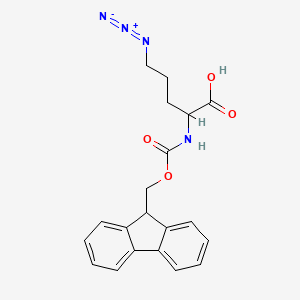

![[7-(2-methylbut-2-enoyloxy)-6,7-dihydro-5H-pyrrolizin-1-yl]methyl 2,3-dihydroxy-2-(1-methoxyethyl)-3-methylbutanoate](/img/structure/B13383847.png)

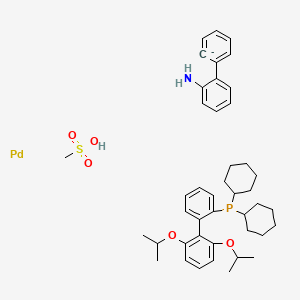

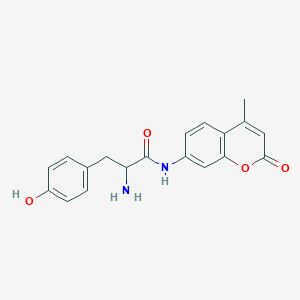

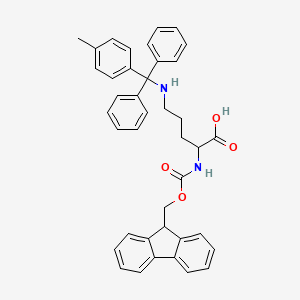

![1-[3,5-Bis(trifluoromethyl)phenyl]-3-[2-(dibenzylamino)cyclohexyl]thiourea](/img/structure/B13383872.png)

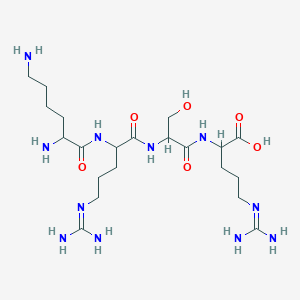

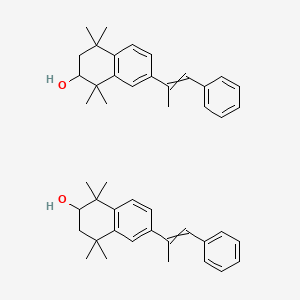

![4-Fluoro-5-[(2-methyl-1,4-diazepan-1-yl)sulfonyl]isoquinoline;dihydrate;hydrochloride](/img/structure/B13383876.png)

![1-Acetyl-5-bromo-3-[[(2R)-1-methylpyrrolidin-2-yl]methyl]-1H-indole](/img/structure/B13383888.png)